1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c22-18-6-8-19(9-7-18)26-15-13-25(14-16-26)12-10-23-21(27)24-11-17-28-20-4-2-1-3-5-20/h1-9H,10-17H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSLSWRMTWKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:
-
Formation of the Piperazine Intermediate:
Starting Materials: 4-Chlorophenylamine and ethylene dibromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form 1-(2-bromoethyl)-4-(4-chlorophenyl)piperazine.
-
Coupling with Phenoxyethylamine:
Starting Materials: 1-(2-bromoethyl)-4-(4-chlorophenyl)piperazine and 2-phenoxyethylamine.
Reaction Conditions: The coupling reaction is typically performed in the presence of a palladium catalyst under an inert atmosphere to yield the intermediate 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-phenoxyethylamine.
-
Urea Formation:
Starting Materials: The intermediate from the previous step and an isocyanate derivative.
Reaction Conditions: The final step involves the reaction of the intermediate with an isocyanate derivative in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Studied for its potential pharmacological properties, including its effects on neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison with Selected 11-Series Compounds
| Compound | Substituent on Phenyl Ring | Molecular Weight ([M+H]+) | Yield (%) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |
| 11f | 3-Chlorophenyl | 500.2 | 85.1 |
| Target | 4-Chlorophenyl + phenoxyethyl | ~450–470 (estimated) | N/A |
Antihyperglycemic Urea Derivatives
and highlight sulfonylurea and benzoylurea derivatives (e.g., 5A–5H) designed as hypoglycemic agents. Key distinctions:
- Functional Groups: The target compound lacks the sulfonyl or benzoyl groups critical for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells. Its phenoxyethyl group may instead favor interactions with non-pancreatic targets, such as G protein-coupled receptors .
- Docking Studies: Compounds like 5F–5H showed predicted binding affinities to AKR1C1 (aldo-keto reductase), but the target compound’s piperazine-phenoxyethyl structure may prioritize alternative targets, such as 5-HT1A or D2 receptors .
Piperazine-Based Ureas in Receptor Modulation
and describe piperazine-urea hybrids with receptor-targeting profiles:
- 1-(4-Chlorophenyl)-3-[2-(1-piperazinyl)ethyl]urea (): Shares the 4-chlorophenyl-piperazine motif but lacks the phenoxyethyl group. Its simpler structure (MW 282.77) suggests higher solubility than the target compound .
- A-425619 (): A TRPV1 antagonist with a trifluoromethyl-benzyl group. The target compound’s 4-chlorophenyl and phenoxyethyl groups may confer distinct selectivity, as halogenated aryl groups often enhance receptor binding affinity .
Table 2: Pharmacological Features of Piperazine-Urea Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
